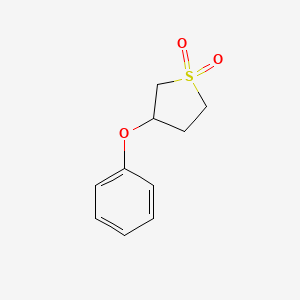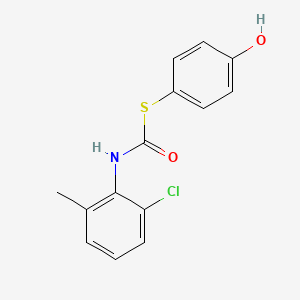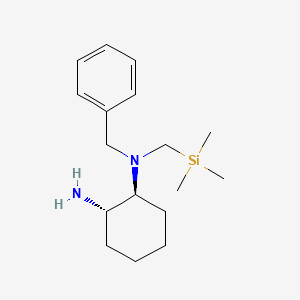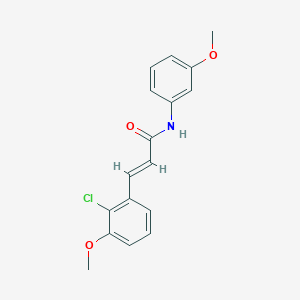
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is a member of the amide family, characterized by the presence of an amide group attached to a pyridine ring and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-aminopyridine with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the amide group to an .
Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or nitration .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including and .
Medicine: Research is ongoing to explore its potential as a for various diseases.
Industry: It is used in the development of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-(5-aminopyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. This interaction can lead to changes in cellular signaling pathways , affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-pyridinyl)cyclohexanecarboxamide
- N-(6-methyl-2-pyridinyl)cyclohexanecarboxamide
- N-(4-pyridinyl)cyclohexanecarboxamide
Uniqueness
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide is unique due to the presence of an amino group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
N-(5-aminopyridin-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H17N3O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h6-9H,1-5,13H2,(H,14,15,16) |
Clave InChI |
WITWZJNZWRWQMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)

![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)






